molecular formula C24H19Cl2NO3 B11273514 1-(4-chlorobenzyl)-5-(2-chlorophenyl)-3-hydroxy-4-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one

1-(4-chlorobenzyl)-5-(2-chlorophenyl)-3-hydroxy-4-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11273514
M. Wt: 440.3 g/mol
InChI Key: VVCARATVMMFVQU-UHFFFAOYSA-N
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Description

1-(4-chlorobenzyl)-5-(2-chlorophenyl)-3-hydroxy-4-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with a unique structure that includes multiple aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorobenzyl)-5-(2-chlorophenyl)-3-hydroxy-4-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrol-2-one Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Substituents: The chlorobenzyl, chlorophenyl, and methoxyphenyl groups are introduced through various substitution reactions, often using reagents like chlorobenzyl chloride, chlorophenyl bromide, and methoxyphenyl boronic acid.

    Hydroxylation: The hydroxyl group is introduced through oxidation reactions, typically using reagents like hydrogen peroxide or other oxidizing agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorobenzyl)-5-(2-chlorophenyl)-3-hydroxy-4-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to remove the hydroxyl group or to reduce the aromatic rings.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, Grignard reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions may introduce new functional groups onto the aromatic rings.

Scientific Research Applications

1-(4-chlorobenzyl)-5-(2-chlorophenyl)-3-hydroxy-4-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(4-chlorobenzyl)-5-(2-chlorophenyl)-3-hydroxy-4-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function.

Comparison with Similar Compounds

Similar Compounds

    1-(4-chlorobenzyl)-5-(2-chlorophenyl)-3-hydroxy-4-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one: shares similarities with other pyrrol-2-one derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties

Properties

Molecular Formula

C24H19Cl2NO3

Molecular Weight

440.3 g/mol

IUPAC Name

2-(2-chlorophenyl)-1-[(4-chlorophenyl)methyl]-4-hydroxy-3-(4-methoxyphenyl)-2H-pyrrol-5-one

InChI

InChI=1S/C24H19Cl2NO3/c1-30-18-12-8-16(9-13-18)21-22(19-4-2-3-5-20(19)26)27(24(29)23(21)28)14-15-6-10-17(25)11-7-15/h2-13,22,28H,14H2,1H3

InChI Key

VVCARATVMMFVQU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C(=O)N(C2C3=CC=CC=C3Cl)CC4=CC=C(C=C4)Cl)O

Origin of Product

United States

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